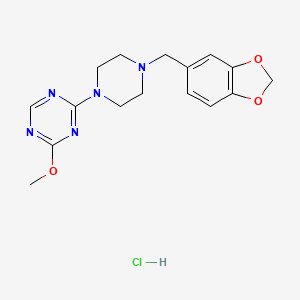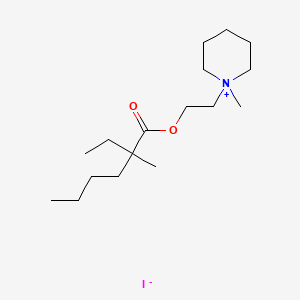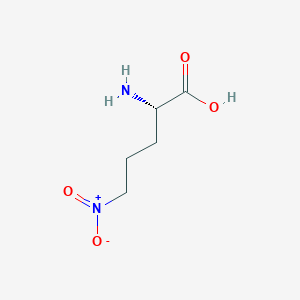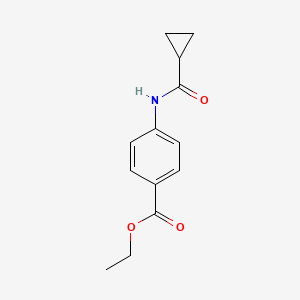
Benzyl tert-butyl nitroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl tert-butyl nitroxide is a stable free radical compound characterized by the presence of a nitroxide group attached to a benzyl and a tert-butyl group. Nitroxides are known for their unique properties, including stability and reactivity, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl tert-butyl nitroxide can be synthesized through the oxidation of benzyl tert-butyl amine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the nitroxide radical being stabilized by the bulky tert-butyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may also include purification steps to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl tert-butyl nitroxide undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be further oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to hydroxylamine.
Substitution: The benzyl group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxoammonium cations.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl tert-butyl nitroxide has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed as a probe to investigate biological systems, including the study of oxidative stress and redox biology.
Medicine: Potential therapeutic applications due to its antioxidant properties, which can protect cells from oxidative damage.
Industry: Utilized in polymer chemistry for controlled radical polymerization processes, leading to the synthesis of well-defined polymers.
Mechanism of Action
The mechanism by which benzyl tert-butyl nitroxide exerts its effects involves the stabilization of the nitroxide radical by the bulky tert-butyl group. This stabilization allows the compound to participate in redox reactions, acting as both an oxidizing and reducing agent. The nitroxide group can interact with various molecular targets, including free radicals and reactive oxygen species, thereby modulating oxidative stress and redox balance in biological systems.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in aqueous systems.
Di-tert-butyl nitroxide: A simpler nitroxide radical with similar stability but different reactivity profiles.
Uniqueness: Benzyl tert-butyl nitroxide is unique due to the presence of both benzyl and tert-butyl groups, which provide enhanced stability and specific reactivity. This makes it particularly valuable in applications requiring stable and reactive nitroxide radicals.
Properties
CAS No. |
24293-08-1 |
|---|---|
Molecular Formula |
C11H16NO |
Molecular Weight |
178.25 g/mol |
InChI |
InChI=1S/C11H16NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
VICRAWMDVMFKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

